molecular formula C11H7Cl2N3O B1465326 10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one CAS No. 1353505-88-0

10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one

Cat. No.: B1465326
CAS No.: 1353505-88-0
M. Wt: 268.1 g/mol
InChI Key: YTENGZUQTGTGOV-UHFFFAOYSA-N
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Description

10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one is a heterocyclic compound that belongs to the class of pyrimidoindazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-chloromethyl-3-nitropyridine with hydrazine hydrate can lead to the formation of the pyrimidoindazole core. Subsequent chlorination and cyclization steps yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidoindazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one include other pyrimidoindazoles and related heterocyclic compounds, such as:

  • 2-chloromethylpyrimido[1,2-b]indazole
  • 10-chloro-2-methylpyrimido[1,2-b]indazol-4(6H)-one
  • 2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and chloromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

10-chloro-2-(chloromethyl)-6H-pyrimido[1,2-b]indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-5-6-4-9(17)16-11(14-6)10-7(13)2-1-3-8(10)15-16/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTENGZUQTGTGOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=NC(=CC(=O)N3N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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